An In-depth Technical Guide to the Synthesis and Characterization of 4-(5-Amino-1,3,4-thiadiazol-2-yl)phenol
An In-depth Technical Guide to the Synthesis and Characterization of 4-(5-Amino-1,3,4-thiadiazol-2-yl)phenol
For Researchers, Scientists, and Drug Development Professionals
This whitepaper provides a comprehensive overview of the synthesis and characterization of the heterocyclic compound 4-(5-Amino-1,3,4-thiadiazol-2-yl)phenol. This molecule is of significant interest in medicinal chemistry due to the established broad-spectrum biological activities of the 1,3,4-thiadiazole scaffold, which is a key pharmacophore in a variety of therapeutic agents. The information presented herein is intended to serve as a technical resource for researchers and professionals engaged in drug discovery and development.
Chemical Profile
| Property | Value |
| IUPAC Name | 4-(5-amino-1,3,4-thiadiazol-2-yl)phenol |
| CAS Number | 59565-53-6[1] |
| Molecular Formula | C₈H₇N₃OS[1] |
| Molecular Weight | 193.23 g/mol [1] |
| Appearance | Off-white to pale yellow solid (typical) |
Synthesis Protocols
The synthesis of 4-(5-Amino-1,3,4-thiadiazol-2-yl)phenol can be achieved through several routes, primarily involving the cyclization of a thiosemicarbazide derivative. Two common methods are presented below.
Method A: Oxidative Cyclization of Thiosemicarbazone
This method involves the reaction of 4-hydroxybenzaldehyde with thiosemicarbazide to form a thiosemicarbazone intermediate, which is then oxidatively cyclized.
Experimental Protocol:
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Thiosemicarbazone Formation: In a round-bottom flask, dissolve 4-hydroxybenzaldehyde (1.0 eq) in ethanol. Add a solution of thiosemicarbazide (1.0 eq) in warm water with stirring. A catalytic amount of acetic acid may be added to facilitate the reaction. The mixture is typically stirred at room temperature for 2-4 hours, during which the thiosemicarbazone product precipitates. The solid is collected by filtration, washed with cold ethanol, and dried.
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Oxidative Cyclization: The dried thiosemicarbazone (1.0 eq) is suspended in a suitable solvent such as ethanol. An oxidizing agent, for instance, tert-butyl hydroperoxide (TBHP, 70% aqueous solution) (1.0 eq), is added portion-wise.[1] The reaction mixture is stirred at room temperature for approximately 4 hours.[1] The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).[1]
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Work-up and Purification: Upon completion, the solvent is removed under reduced pressure. The resulting residue is partitioned between ethyl acetate and water.[1] The organic layer is washed with saturated sodium bicarbonate solution and brine, then dried over anhydrous sodium sulfate, and concentrated in vacuo.[1] The crude product is purified by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the pure 4-(5-Amino-1,3,4-thiadiazol-2-yl)phenol.[1]
Method B: Cyclization of 4-Hydroxybenzoic Acid with Thiosemicarbazide
This approach involves the direct cyclization of 4-hydroxybenzoic acid with thiosemicarbazide in the presence of a strong acid, which acts as both a catalyst and a dehydrating agent.
Experimental Protocol:
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Reaction Setup: In a round-bottom flask equipped with a reflux condenser, a mixture of 4-hydroxybenzoic acid (1.0 eq) and thiosemicarbazide (1.0 eq) is prepared.
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Cyclization: Concentrated sulfuric acid is carefully added in excess. The mixture is heated to reflux for several hours. The reaction should be monitored by TLC.
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Work-up and Purification: After cooling to room temperature, the reaction mixture is cautiously poured onto crushed ice. The resulting precipitate is collected by filtration, washed thoroughly with water to remove any residual acid, and then dried. The crude product can be recrystallized from a suitable solvent such as ethanol to afford the purified 4-(5-Amino-1,3,4-thiadiazol-2-yl)phenol.
Characterization Data
Spectroscopic Data for the Schiff Base Derivative
The following data is for 4-[5-((4-hydroxybenzylidene) amino)-1,3,4-thiadiazol-2-yl] phenol.
| Technique | Observed Peaks/Signals |
| FT-IR (KBr, cm⁻¹) | 3215 (O-H), 3047 (Ar C-H), 1668 (C=N, imine), 1598 (O-H bending), 1516, 1454 (C=C aromatic), 1315 (C-N), 1286 (N-N), 702 (C-S) |
| ¹H NMR (500 MHz, DMSO-d₆), δ (ppm) | 10.65 (s, 2H, -OH), 9.79 (s, 1H, -N=CH-), 7.77 (d, J=8.75 Hz, 4H, Ar-H), 6.95 (d, J=8.75 Hz, 4H, Ar-H) |
| ¹³C NMR (125 MHz, DMSO-d₆), δ (ppm) | 191.44 (C5-thiadiazole), 173.12 (C2-thiadiazole), 163.82 (Ar-C-O and C=N), 132.58 (Ar-C), 128.87 (Ar-CH), 116.31 (Ar-CH) |
Note: The spectral data provided is for a derivative and should be used as a reference for the characterization of 4-(5-Amino-1,3,4-thiadiazol-2-yl)phenol.
Visualized Synthesis Workflow and Potential Biological Action
Synthesis Workflow
The following diagram illustrates the general workflow for the synthesis of 4-(5-Amino-1,3,4-thiadiazol-2-yl)phenol via the oxidative cyclization route.
Caption: General synthesis workflow for 4-(5-Amino-1,3,4-thiadiazol-2-yl)phenol.
Postulated Mechanism of Action
Derivatives of 2-amino-1,3,4-thiadiazole have been reported to exhibit a range of biological activities, including antibacterial, antifungal, and anticancer effects.[2][3] While the precise signaling pathways for 4-(5-Amino-1,3,4-thiadiazol-2-yl)phenol are not yet elucidated, a plausible mechanism of antibacterial action, based on related compounds, involves the inhibition of essential bacterial enzymes.
Caption: A hypothetical mechanism of antibacterial action for the title compound.
Conclusion
4-(5-Amino-1,3,4-thiadiazol-2-yl)phenol is a versatile heterocyclic compound with significant potential for further investigation in the field of drug discovery. The synthetic routes are well-established, and while detailed characterization data for the parent compound requires further dissemination, the analysis of its derivatives provides a strong foundation for its identification. The diverse biological activities associated with the 2-amino-1,3,4-thiadiazole scaffold warrant continued exploration of this and related molecules as potential therapeutic agents.
